molecular formula C22H24N2O4S2 B11963285 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide CAS No. 5011-10-9

4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide

Cat. No.: B11963285
CAS No.: 5011-10-9
M. Wt: 444.6 g/mol
InChI Key: WOIYGAHMWFXFHQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide is a bis-sulfonamide derivative characterized by dual 4-methylbenzenesulfonamide groups connected via a benzyl bridge. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors, with structural modifications often dictating their pharmacological profiles . The compound’s synthesis typically involves sequential sulfonylation reactions, though specific protocols remain less documented compared to analogs.

Properties

CAS No.

5011-10-9

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-methyl-N-[[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C22H24N2O4S2/c1-17-3-11-21(12-4-17)29(25,26)23-15-19-7-9-20(10-8-19)16-24-30(27,28)22-13-5-18(2)6-14-22/h3-14,23-24H,15-16H2,1-2H3

InChI Key

WOIYGAHMWFXFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Initial Sulfonamide Formation

The first step involves reacting 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. For example, treatment of 4-methylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) yields N-benzyl-4-methylbenzenesulfonamide . This reaction typically proceeds at room temperature for 4–6 hours, with yields exceeding 80%.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 25°C

  • Time: 4–6 hours

One-Pot Sequential Sulfonylation

Simultaneous Dual Sulfonamide Bond Formation

A streamlined one-pot method eliminates intermediate isolation. 4-Methylbenzenesulfonyl chloride (2.2 equiv) is added to a stirred solution of 4,4'-methylenebis(benzylamine) in DCM containing TEA (2.5 equiv). The reaction is maintained at 0–5°C to mitigate exothermic side reactions, followed by gradual warming to room temperature. This approach reduces purification steps and improves overall yield (70–85%).

Optimized Conditions:

  • Molar Ratio: 1:2.2 (amine:sulfonyl chloride)

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Temperature Gradient: 0°C → 25°C

Challenges in Regioselectivity

Steric hindrance from the 4-methylphenyl groups may lead to incomplete sulfonylation. Excess sulfonyl chloride (up to 3.0 equiv) and prolonged reaction times (12–18 hours) are required to drive the reaction to completion.

Solid-Phase Synthesis for High Purity

Resin-Bound Intermediate Preparation

Immobilizing the benzylamine derivative on Wang resin enables stepwise sulfonylation. After coupling the first sulfonyl chloride, the resin is treated with trifluoroacetic acid (TFA) to cleave the intermediate, which is subsequently reacted with the second equivalent of sulfonyl chloride. This method achieves >95% purity by HPLC but requires specialized equipment.

Advantages:

  • Minimizes byproducts from competing reactions

  • Facilitates automation for scalable production

Catalytic Methods for Green Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) reduces reaction times from hours to minutes. A mixture of 4-methylbenzenesulfonyl chloride , 4-(aminomethyl)benzylamine , and K₂CO₃ in acetonitrile achieves full conversion in 15 minutes. Yields remain comparable to traditional methods (70–78%) but with reduced energy input.

Solvent-Free Mechanochemical Grinding

Ball milling equimolar amounts of sulfonyl chloride and amine with NaHCO₃ as a base produces the target compound in 65% yield after 30 minutes. This eco-friendly approach avoids volatile organic solvents but is limited to small-scale synthesis.

Critical Analysis of Methodologies

Method Yield Purity Scalability Complexity
Two-Step Synthesis60–75%>90%HighModerate
One-Pot Sequential70–85%85–90%ModerateLow
Solid-Phase Synthesis50–60%>95%LowHigh
Microwave-Assisted70–78%88–92%HighModerate
Mechanochemical Grinding65%80–85%LowLow

Key Findings:

  • One-pot synthesis offers the best balance of yield and practicality for industrial applications.

  • Solid-phase methods are preferable for pharmaceutical-grade material despite lower yields.

  • Microwave and mechanochemical techniques align with green chemistry principles but require further optimization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H24N2O4S2
  • Molecular Weight : 480.56 g/mol
  • IUPAC Name : 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide
  • CAS Number : 5011-10-9

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as effective anticancer agents. These compounds have been shown to inhibit specific enzymes that are crucial for tumor growth.

Case Study: Enzyme Inhibition

Research conducted by Nemr et al. demonstrated that certain benzenesulfonamide derivatives exhibit significant inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The compound showed an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II . Furthermore, the compound induced apoptosis in MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

The antimicrobial activity of sulfonamides has been well-documented. These compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

Case Study: Antibacterial Activity

A study on new benzenesulfonamide derivatives found that they possess significant antibacterial properties against various strains, particularly those resistant to conventional antibiotics. The compounds were evaluated for their ability to disrupt bacterial biofilms and showed promising results . This highlights the potential of this compound in treating infections caused by resistant bacteria.

Mechanistic Insights

The mechanism of action for these sulfonamides often involves enzyme inhibition. For example, inhibition of carbonic anhydrase enzymes not only affects tumor growth but also interferes with bacterial survival mechanisms. The dual action of inhibiting both cancer cell proliferation and bacterial growth positions these compounds as versatile therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (nM/µM)Reference
AnticancerCarbonic Anhydrase IX10.93 - 25.06Nemr et al.
AntimicrobialVarious BacteriaVaries

Table 2: Structure-Activity Relationship (SAR)

Compound NameStructure FeaturesBiological Activity
This compoundSulfonamide moiety, aromatic ringsAnticancer, Antimicrobial
Other Derivatives (e.g., with different substitutions)Varies based on substituentsVaries

Mechanism of Action

The mechanism of action of 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s bis-sulfonamide-benzyl architecture distinguishes it from other sulfonamides. Key structural comparisons include:

Compound Substituent/Modification Structural Impact
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolyl group at sulfamoyl position Introduces heterocyclic polarity, enhancing antimicrobial activity .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Naphthyl and cyclohexane groups Chair conformation of cyclohexane improves metabolic stability; naphthyl enhances π-π interactions .
N-(2-Formylphenyl)-4-methylbenzenesulfonamide Formyl group on phenyl ring Polar formyl moiety increases hydrogen bonding, altering crystal packing .
N-Allyl-N-benzyl-4-methylbenzenesulfonamide Allyl substitution on benzyl Allyl group introduces steric effects and potential for radical reactions .
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Thiazole and butanamide chain Enhances binding to thiamine-dependent enzymes; increases solubility .

Methyl groups enhance lipophilicity, favoring membrane penetration over polar derivatives like the formyl-containing analog .

Biological Activity

4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide, also known by its CAS number 5011-10-9, is a sulfonamide compound that has garnered attention due to its biological activity. Sulfonamides are a significant class of drugs known for their antibacterial properties and other therapeutic applications. This article explores the biological activity of this specific compound, detailing its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2O4S2
  • Molecular Weight : 444.57 g/mol
  • Density : 1.273 g/cm³
  • LogP : 3.594

The compound features a sulfonamide group, which is critical for its biological activity. The structure includes multiple aromatic rings that contribute to its pharmacological properties.

Sulfonamides, including the compound , primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS) involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective as antimicrobial agents.

Additionally, some studies suggest that compounds with similar structures may also exhibit antitumor and anticancer activities by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

  • Antimicrobial Activity :
    • Sulfonamides are traditionally used to treat various bacterial infections. The compound has shown effectiveness against a range of gram-positive and gram-negative bacteria.
    • Research indicates that modifications in the sulfonamide structure can enhance antibacterial potency .
  • Antitumor Properties :
    • Some studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, they may inhibit tumor cell proliferation and induce apoptosis through various mechanisms such as the modulation of cell cycle regulators .
  • Receptor Antagonism :
    • The compound has been noted for its role as a kappa opioid receptor (KOR) antagonist, which may have implications in pain management and addiction treatment .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Zhao et al., 2016Antimicrobial activityDemonstrated effectiveness against E. coli and S. aureus strains.
Cheung et al., 2002Muscle contractionInhibited ATPase activity of skeletal myosin II subfragment 1 (S1).
Frankowski et al., 2012KOR antagonismShowed potential for pain relief without typical opioid side effects.

Detailed Research Insights

  • A study published in PMC reported that sulfonamide compounds exhibit a three-dimensional network structure due to hydrogen bonding interactions, which may influence their biological activity .
  • Another investigation into the crystal structure revealed that the compound forms stable intermolecular interactions, enhancing its solubility and bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is synthesized via multi-step nucleophilic substitutions. A typical route involves:

Sulfonylation : React 4-methylbenzenesulfonyl chloride with 4-aminobenzylamine in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃ or triethylamine) to form the intermediate 4-methylbenzenesulfonamide derivative .

Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate under controlled pH (7–9) to avoid over-alkylation .

Purification : Recrystallize from ethanol or a hexane/chloroform mixture to achieve >95% purity.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to identify incomplete steps.
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (50–70°C for faster kinetics).
  • Use excess sulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion .

Basic: How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:

Crystal Growth : Dissolve the compound in a 1:1 n-hexane/CCl₄ mixture and allow slow evaporation at 4°C to obtain diffraction-quality crystals .

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.

Analysis :

  • The sulfonamide S–N bond length typically ranges from 1.62–1.65 Å, confirming resonance stabilization .
  • The dihedral angle between the two benzene rings is ~85°, indicating steric hindrance from the methyl groups .
  • Weak C–H⋯O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice .
    Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

Methodological Answer:
Contradictions often arise from assay conditions or compound handling:

Assay Standardization :

  • Use consistent buffer systems (e.g., pH 7.4 PBS) to avoid solubility-driven artifacts. Reported solubility is 2.5 µg/mL, necessitating DMSO stocks ≤0.1% .
  • Validate enzyme sources (e.g., recombinant vs. tissue-extracted carbonic anhydrase) .

Data Normalization :

  • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate inter-lab variability .

Structural Reanalysis :

  • Confirm batch purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% can skew IC₅₀ by 10–100x .

Mechanistic Studies :

  • Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .

Advanced: What strategies are effective in improving the solubility of this compound for in vitro assays without compromising bioactivity?

Methodological Answer:

Co-Solvent Systems :

  • Use cyclodextrins (e.g., HP-β-CD at 10–20 mM) to form inclusion complexes, enhancing solubility up to 5x .

Prodrug Design :

  • Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen. Hydrolyze in vivo to regenerate the active form .

Nanoformulation :

  • Encapsulate in PEGylated liposomes (size: 100–150 nm) to achieve sustained release and reduce aggregation .

pH Adjustment :

  • Prepare stock solutions in slightly basic buffers (pH 8.0–8.5) where the sulfonamide group is deprotonated, improving aqueous stability .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Look for singlets at δ 2.35 ppm (Ar–CH₃) and δ 3.85 ppm (SO₂N–CH₂–) .
  • ¹³C NMR : Confirm sulfonamide carbonyl at δ 168–170 ppm .

Mass Spectrometry :

  • ESI-MS in positive mode should show [M+H]⁺ at m/z 439.1 (calculated for C₂₃H₂₅N₂O₄S₂) .

HPLC :

  • Use a C18 column with UV detection at 254 nm. Retention time: 12.3 min (acetonitrile/water 70:30) .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

Docking Studies :

  • Use AutoDock Vina to predict binding poses in carbonic anhydrase IX (PDB: 3IAI). Focus on residues Gln92 and Asn62 for hydrogen bonding .

QSAR Analysis :

  • Train models on IC₅₀ data from 20+ analogs. Key descriptors include logP (optimal 2.1–2.5) and polar surface area (<90 Ų) .

MD Simulations :

  • Simulate ligand-protein stability over 100 ns (AMBER force field). Derivatives with ΔG binding < −8 kcal/mol show >10x potency improvement .

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